REACTION_SMILES
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[BH4-:1].[CH3:16][C:17](=[O:18])[OH:19].[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][C:27]1=[O:28].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[CH:3]([CH2:4][CH3:5])=[N:6][n:7]1[cH:8][cH:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12.[H:20][H:21].[Na+:2].[OH2:36]>>[CH2:3]([CH2:4][CH3:5])[NH:6][n:7]1[cH:8][cH:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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CCC=Nn1ccc2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=Nn1ccc2ccccc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CCCNn1ccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |